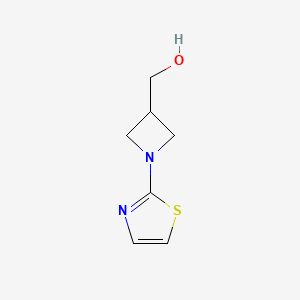

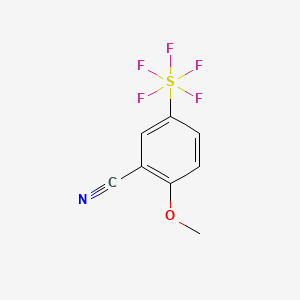

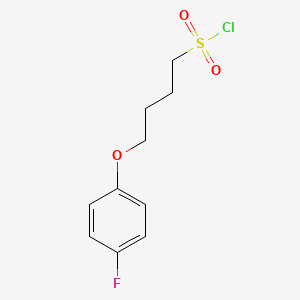

![molecular formula C19H18BF2NO2 B1454734 2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 660425-28-5](/img/structure/B1454734.png)

2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile

Descripción general

Descripción

This compound is a biphenyl derivative with a nitrile group and a boronic ester group. The boronic ester group is often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Fluorine-containing compounds are also widely used in medicine due to their high biological activity, strong stability, and drug resistance .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often obtained through substitution reactions . For instance, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, NMR, MS, and X-ray diffraction . Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

Boronic ester compounds are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques like X-ray diffraction . DFT is often used to study the molecular electrostatic potential and frontier molecular orbitals, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The chemical compound 2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile is of significant interest in the field of organic synthesis and structural analysis. Research efforts have led to the development of boric acid ester intermediates with benzene rings through a three-step substitution reaction. The structural confirmation of these compounds has been achieved through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and molecular structure analyses have been conducted using density functional theory (DFT), comparing the DFT optimized structures with crystal structures determined by single crystal X-ray diffraction. These studies have also explored the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties (Huang et al., 2021).

Advanced Material Applications

The use of 2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile extends to the synthesis of advanced materials. For instance, its derivatives have been employed in the creation of novel bifluorene-based conjugated systems through Suzuki cross-coupling reactions. These systems demonstrate significant shifts in optical properties due to the presence of electron-donating or withdrawing groups, affecting their HOMO–LUMO energy levels. This adjustment in optical properties has implications for their use in electronic and photonic devices (Grisorio et al., 2006).

Polymer Science and Nanotechnology

The compound has also found applications in polymer science and nanotechnology. For example, Suzuki-Miyaura polycondensation of related boronic esters in aqueous miniemulsion has been used to produce colloidally stable nanoparticles of polyfluorene. These particles show promise for the development of hybrid nanoparticles with nonaggregated quantum dots, indicating potential applications in optoelectronic devices and fluorescent labeling (Negele et al., 2012).

Fluorescent Probing and Imaging

Another fascinating application is in the design of facile fluorescent probes for tracing hydrogen peroxide (H2O2) in biological systems. By modifying related compounds with specific groups, researchers have created probes like BPN-TOB, which exhibits a low detection limit, fast response time, low cytotoxicity, a mega Stokes shift, and significant fluorescence enhancement upon detection of H2O2. Such probes are crucial for monitoring oxidative stress in cells and have been successfully used for imaging in live cells and zebrafish (Hou et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BF2NO2/c1-18(2)19(3,4)25-20(24-18)13-5-8-17(22)16(10-13)15-7-6-14(21)9-12(15)11-23/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYURMPXMJCPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=C(C=C(C=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

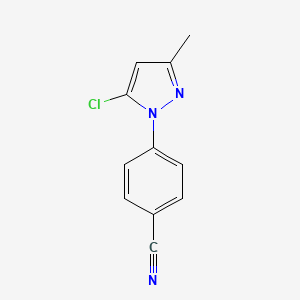

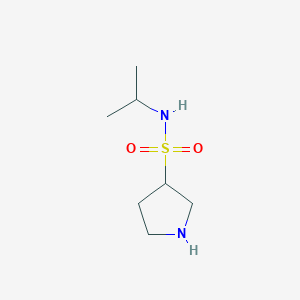

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)